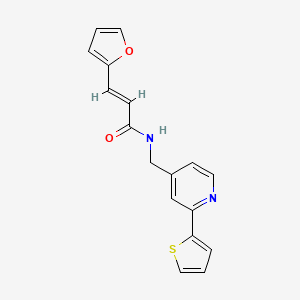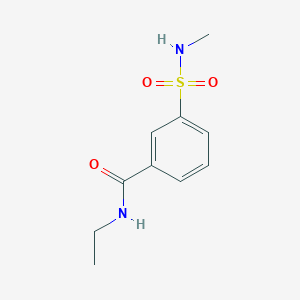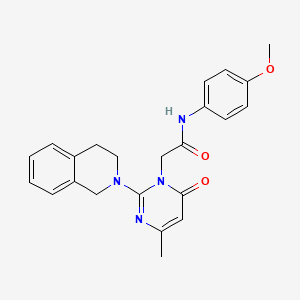
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique molecular structure It combines an isoquinoline moiety with a pyrimidinone ring and an acetamide group, potentially offering a variety of chemical reactivity and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide can be approached through a multi-step process:
Formation of Isoquinoline Moiety: : Begin by synthesizing the 3,4-dihydroisoquinolin-2(1H)-yl derivative through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.
Construction of Pyrimidinone Ring: : The 4-methyl-6-oxopyrimidin-1(6H)-yl fragment can be constructed via the Biginelli reaction, involving a β-keto ester, urea, and an aldehyde under acidic conditions.
Coupling the Two Fragments: : Utilize a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the isoquinoline moiety to the pyrimidinone ring through a nucleophilic substitution reaction.
Introduction of Acetamide Group: : Finally, introduce the N-(4-methoxyphenyl)acetamide group using an amide coupling reaction, employing a suitable protecting group strategy to ensure selectivity.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions, selecting cost-effective reagents, and ensuring high yield and purity are crucial. This often involves continuous flow chemistry, scalable reaction setups, and robust purification techniques like chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The isoquinoline moiety can undergo oxidation with reagents like potassium permanganate or chromic acid to form quinoline derivatives.
Reduction: : The pyrimidinone ring can be reduced to dihydropyrimidine derivatives using hydrogenation or other reducing agents like sodium borohydride.
Substitution: : The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or hydrogen peroxide in acidic or neutral conditions.
Reduction: : Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidized quinoline derivatives
Reduced dihydropyrimidine compounds
Substituted acetamide derivatives
Wissenschaftliche Forschungsanwendungen
The compound has diverse applications across various fields:
Chemistry: : Used as an intermediate in synthesizing more complex molecules, particularly those with potential biological activity.
Biology: : Employed in studying enzyme inhibition and receptor binding due to its structural similarity to naturally occurring substrates.
Medicine: : Investigated for its potential therapeutic effects, especially as a candidate for developing anti-cancer, anti-viral, or anti-inflammatory drugs.
Industry: : Utilized in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide exerts its effects largely depends on its interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Could inhibit enzymatic activity by binding to the active site, interfere with receptor-ligand interactions, or modulate signaling pathways involved in cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide: : Lacks the pyrimidinone ring but shares the isoquinoline and acetamide components.
4-Methyl-6-oxopyrimidin-1(6H)-yl derivatives: : Similar pyrimidinone core but with different substituents.
Uniqueness
The combination of isoquinoline, pyrimidinone, and acetamide in one molecule provides a unique scaffold for potential bioactivity, offering diverse reactivity and specificity in biological assays compared to simpler analogs.
By combining these diverse functional groups, this compound stands out as a versatile candidate in various scientific research and industrial applications. Got any specific details you want to explore deeper within this compound?
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-13-22(29)27(15-21(28)25-19-7-9-20(30-2)10-8-19)23(24-16)26-12-11-17-5-3-4-6-18(17)14-26/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJITHWPGRKKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)
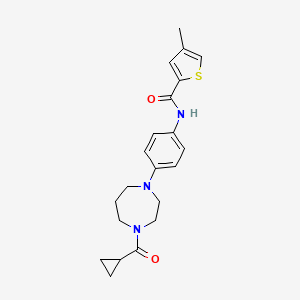
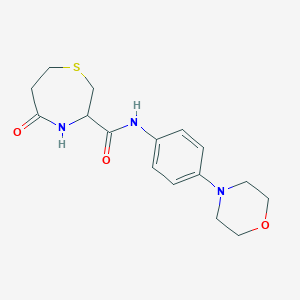
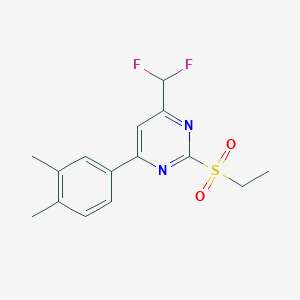
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)

![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)
![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)
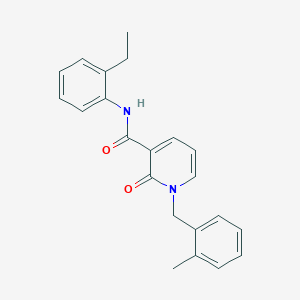
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)
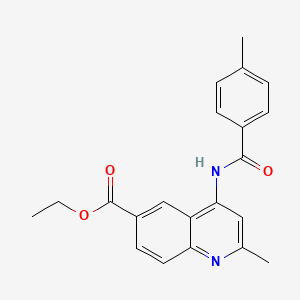
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)
